Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether

Description

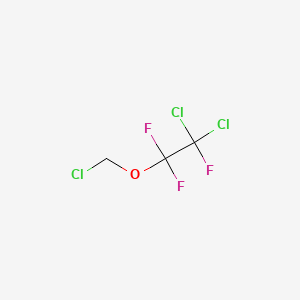

Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether (structural formula: ClCH2-O-CCl2CF3) is a halogenated ether characterized by a chloromethyl group (-CH2Cl) bonded to a 2,2-dichloro-1,1,2-trifluoroethyl moiety. This compound exhibits high polarity due to the electronegative chlorine and fluorine substituents, influencing its physical properties and reactivity. For instance, chlorodifluoromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether (CAS 37136-24-6) has a vaporization enthalpy (ΔvapH) of 33.4 kJ/mol at 317 K, suggesting moderate volatility .

Properties

CAS No. |

32776-56-0 |

|---|---|

Molecular Formula |

C3H2Cl3F3O |

Molecular Weight |

217.40 g/mol |

IUPAC Name |

1,1-dichloro-2-(chloromethoxy)-1,2,2-trifluoroethane |

InChI |

InChI=1S/C3H2Cl3F3O/c4-1-10-3(8,9)2(5,6)7/h1H2 |

InChI Key |

NHUGIBLDSYCOAQ-UHFFFAOYSA-N |

Canonical SMILES |

C(OC(C(F)(Cl)Cl)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether typically involves the reaction of chloromethyl ether with 2,2-dichloro-1,1,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized products.

Reduction: Reduction reactions can lead to the formation of simpler compounds by removing chlorine or fluorine atoms.

Substitution: It can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles like amines or thiols.

Scientific Research Applications

Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.

Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether exerts its effects involves interactions with various molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with other molecules, influencing their reactivity and stability. The pathways involved in its action are complex and depend on the specific application and conditions .

Comparison with Similar Compounds

Physical and Thermodynamic Properties

The following table compares phase change enthalpies and key properties of chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether with similar halogenated ethers and hydrocarbons:

Key Observations :

- Increasing chlorine content correlates with higher vaporization enthalpies (e.g., trichloromethyl derivative ΔvapH = 42.2 kJ/mol vs. chlorodifluoromethyl at 33.4 kJ/mol) .

- Fluorinated ethers (e.g., CAS 406-78-0) exhibit lower densities compared to heavily chlorinated analogs, reflecting differences in molecular packing and intermolecular forces .

Chemical Reactivity

- C-Cl Bond Reduction: Chlorinated ethers like 2,2-dichloro-1,1,2-trifluoroethyl trichloromethyl ether undergo photochemical or radiation-induced reduction, producing derivatives such as 2-chloro-1,1,2-trifluoroethyl dichloromethyl ether. Solvent choice (e.g., 2-propanol vs. diethyl ether) significantly impacts reduction efficiency .

- Hydrolysis Stability : Bis(chloromethyl)ether (a structurally simpler analog) hydrolyzes rapidly in aqueous media, whereas fluorinated derivatives (e.g., chloroethylene oxide) show greater stability due to fluorine's electron-withdrawing effects .

Biological Activity

Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether (CMTFEE) is a halogenated organic compound with the molecular formula C₃H₂Cl₃F₃O and a molar mass of approximately 217.4 g/mol. Its unique structure, characterized by multiple halogen substituents, contributes to its biological activity and potential applications in various fields, including agriculture and pharmaceuticals.

- Molecular Formula : C₃H₂Cl₃F₃O

- Molar Mass : 217.4 g/mol

- Density : 1.61 g/cm³

- Boiling Point : 134.9 °C

Biological Activity

CMTFEE exhibits significant biological activity due to its halogenated structure, which can influence its interaction with biological systems. The presence of chlorine and fluorine atoms often enhances the compound's reactivity and potential toxicity.

- Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to inhibit various enzymes by altering their active sites through steric hindrance or electronic effects. For instance, fluorinated compounds can enhance binding affinity to targets involved in neurotransmitter uptake .

- Toxicological Effects : Studies indicate that chlorinated and fluorinated compounds can induce cytotoxicity in various cell lines. CMTFEE has been associated with mitochondrial toxicity, potentially leading to cell death through oxidative stress mechanisms .

- Carcinogenic Potential : Research has highlighted the carcinogenic potential of certain halogenated ethers in rodent models, suggesting that prolonged exposure to compounds like CMTFEE may increase the risk of tumor development in sensitive tissues .

Case Studies

- A study by Banki et al. (1986) investigated the metabolism of chlorinated trifluoroethyl compounds and their effects on mitochondrial function. The findings indicated that S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine could lead to hydrogen sulfide production, contributing to mitochondrial dysfunction and toxicity .

- Another investigation focused on the inhalation toxicity of halogenated compounds, including CMTFEE. Results showed significant neuroepithelial carcinoma induction in rodents exposed to these substances, underscoring their potential carcinogenicity .

Comparative Analysis

To better understand the biological activity of CMTFEE, it is useful to compare it with other halogenated compounds:

| Compound Name | Formula | Biological Activity | Unique Features |

|---|---|---|---|

| CMTFEE | C₃H₂Cl₃F₃O | Cytotoxicity; potential carcinogen | Complex halogenation pattern |

| Trichloroethylene | C₂HCl₃ | Solvent; less toxic than CMTFEE | Simpler structure; widespread use |

| Dichloromethane | CH₂Cl₂ | Moderate toxicity; used as a solvent | Commonly used in laboratories |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether, and how can purity be optimized?

- Methodology : Synthesis often involves halogenation or etherification reactions under controlled conditions. A fluorination step using catalysts like SbF₃ or HF may be required for introducing fluorine atoms. Purity optimization can be achieved via fractional distillation, leveraging the compound’s boiling point (317–356 K) and vapor pressure data . For impurities, gas chromatography (GC) with flame ionization detection (FID) is recommended, using columns with polar stationary phases (e.g., Carbowax 20M) for optimal separation .

Q. How do thermodynamic properties such as vaporization enthalpy inform experimental design?

- Methodology : Vaporization enthalpy (ΔHvap) values (e.g., 33.4 kJ/mol at 317 K ) are critical for designing distillation or sublimation processes. These data help predict thermal stability during reactions and guide solvent removal under reduced pressure. For phase transitions, differential scanning calorimetry (DSC) can validate literature values and assess batch-to-batch consistency.

Q. What safety protocols are essential for handling chlorinated/fluorinated ethers in the lab?

- Methodology : Use inert-atmosphere gloveboxes to minimize inhalation risks. Personal protective equipment (PPE) should include fluoropolymer-coated gloves and face shields. Storage requires airtight containers with PTFE liners to prevent hydrolysis. Refer to safety data sheets (SDS) for similar compounds (e.g., bis(chloromethyl) ether ) for spill management and emergency response guidelines.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔHvap) for halogenated ethers?

- Methodology : Cross-validate data using multiple techniques:

- Static calorimetry for direct ΔHvap measurements.

- Gas-phase FTIR to detect decomposition products that may skew results.

- Compare datasets from independent sources (e.g., 33.4 kJ/mol vs. 42.2 kJ/mol for structurally similar compounds) and contextualize temperature ranges (e.g., 317 K vs. 356 K). Statistical tools like Bland-Altman plots can quantify discrepancies .

Q. What analytical techniques are most effective for characterizing trace impurities in this compound?

- Methodology :

- GC-MS with electron capture detection (ECD) for halogenated byproducts.

- NMR spectroscopy (¹⁹F and ¹³C) to identify fluorinated or chlorinated isomers.

- High-resolution mass spectrometry (HRMS) for exact mass determination of degradation products.

- Reference the U.S. NIST Chemistry WebBook for spectral libraries and retention indices .

Q. How does the compound’s solvent behavior compare to other fluorinated ethers in reaction media?

- Methodology : Evaluate polarity using Hansen solubility parameters. Weak intermolecular forces (e.g., dipole-dipole interactions) make it suitable for dissolving polar organics, while its low nucleophilicity minimizes side reactions. Compare with 1,1,2,2-tetrafluoroethyl ether (ΔHvap = 34.0 kJ/mol ) to assess solvent strength in free-radical or Grignard reactions .

Data Analysis & Environmental Impact

Q. What computational models predict the environmental persistence of chlorinated/fluorinated ethers?

- Methodology : Use EPI Suite™ to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics (MD) simulations can model hydrolysis pathways in aqueous systems. Experimental validation via OECD 301F biodegradation tests is recommended, with GC-ECD monitoring degradation intermediates .

Q. How can researchers mitigate discrepancies in reaction thermochemistry data?

- Methodology : Replicate calorimetry experiments under standardized conditions (e.g., 298 K ). Apply the Clarke-Glew equation to extrapolate ΔG values across temperatures. Cross-reference with analogous compounds (e.g., trichloromethyl ether ΔHvap = 45.7 kJ/mol ) to identify systematic errors in measurement techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.